molecular formula C21H29N5O B7181995 N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B7181995
M. Wt: 367.5 g/mol
InChI Key: ZAHCDMYIBWORJO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine backbone with benzyl and pyrazolyl substituents, making it a subject of study for its pharmacological and chemical properties.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c27-21(26-14-7-18(8-15-26)20-6-11-22-24-20)23-19-9-12-25(13-10-19)16-17-4-2-1-3-5-17/h1-6,11,18-19H,7-10,12-16H2,(H,22,24)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHCDMYIBWORJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NN2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazolyl group, potentially converting it to pyrazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Pyrazoline derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-3-yl)piperidine-1-carboxamide
  • N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Comparison:

  • Structural Differences: The position of the pyrazolyl group varies among these compounds, leading to differences in their chemical and biological properties.
  • Uniqueness: N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-5-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological effects and reactivity profiles.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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